2-cyclopropylPropanedial
Overview
Description
2-CyclopropylPropanedial is an organic compound characterized by the presence of a cyclopropyl group attached to a propanedial backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-CyclopropylPropanedial typically involves the reaction of cyclopropyl methyl ketone with methoxymethyl triphenylphosphonium chloride in the presence of a base. This reaction produces a methoxylated intermediate, which is then hydrolyzed under acidic conditions to yield this compound .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis methods mentioned above can be scaled up for industrial applications, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-CyclopropylPropanedial undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde groups to alcohols.
Substitution: The cyclopropyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products:
Oxidation: Cyclopropylpropanoic acid.
Reduction: Cyclopropylpropanediol.
Substitution: Various substituted cyclopropyl derivatives.
Scientific Research Applications
2-CyclopropylPropanedial has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-CyclopropylPropanedial involves its interaction with various molecular targets. The cyclopropyl group imparts conformational rigidity to the molecule, enhancing its binding affinity to specific targets. This rigidity also increases the metabolic stability of the compound, making it a valuable pharmacophore in drug design .
Comparison with Similar Compounds
- Cyclopropylpropane
- Cyclopropylpropanol
- Cyclopropylpropanoic acid
Comparison: 2-CyclopropylPropanedial is unique due to the presence of two aldehyde groups, which provide additional reactive sites compared to similar compounds like cyclopropylpropane and cyclopropylpropanol . This makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications.
Properties
IUPAC Name |
2-cyclopropylpropanedial | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O2/c7-3-6(4-8)5-1-2-5/h3-6H,1-2H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBCCGADSHYLTSF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C=O)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50523991 | |
Record name | Cyclopropylpropanedial | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50523991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90253-01-3 | |
Record name | Cyclopropylpropanedial | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50523991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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